4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole 4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 500267-69-6
VCID: VC11809762
InChI: InChI=1S/C34H32N6S2/c1-5-13-27(14-6-1)23-25-41-33-37-35-31(39(33)29-17-9-3-10-18-29)21-22-32-36-38-34(40(32)30-19-11-4-12-20-30)42-26-24-28-15-7-2-8-16-28/h1-20H,21-26H2
SMILES: C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CCC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6
Molecular Formula: C34H32N6S2
Molecular Weight: 588.8 g/mol

4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole

CAS No.: 500267-69-6

Cat. No.: VC11809762

Molecular Formula: C34H32N6S2

Molecular Weight: 588.8 g/mol

* For research use only. Not for human or veterinary use.

4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole - 500267-69-6

Specification

CAS No. 500267-69-6
Molecular Formula C34H32N6S2
Molecular Weight 588.8 g/mol
IUPAC Name 4-phenyl-3-(2-phenylethylsulfanyl)-5-[2-[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazole
Standard InChI InChI=1S/C34H32N6S2/c1-5-13-27(14-6-1)23-25-41-33-37-35-31(39(33)29-17-9-3-10-18-29)21-22-32-36-38-34(40(32)30-19-11-4-12-20-30)42-26-24-28-15-7-2-8-16-28/h1-20H,21-26H2
Standard InChI Key WIBSTJVCWGYVBV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CCC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CCC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6

Introduction

Structural Characteristics and Molecular Properties

The compound’s structure (C₃₄H₃₂N₆S₂, MW 588.8 g/mol) features two 1,2,4-triazole rings, each substituted at the 3- and 5-positions with phenylethylsulfanyl (–S–CH₂CH₂C₆H₅) groups. The central ethyl chain bridges the triazole rings, creating a symmetrical arrangement that enhances molecular rigidity. Key structural attributes include:

  • Sulfanyl Functionality: The –S– groups facilitate redox reactions and coordinate with metal ions, suggesting applications in catalysis or metal-organic frameworks.

  • Aromatic Systems: Phenyl rings contribute to π-π stacking interactions, potentially stabilizing protein-ligand complexes in biological systems.

  • Triazole Cores: The 1,2,4-triazole rings are electron-deficient heterocycles, enabling nucleophilic substitutions and hydrogen bonding.

Table 1: Molecular Properties

PropertyValue
CAS No.500267-69-6
Molecular FormulaC₃₄H₃₂N₆S₂
Molecular Weight588.8 g/mol
IUPAC Name4-Phenyl-3-(2-phenylethylsulfanyl)-5-[2-(4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl)ethyl]-1,2,4-triazole
SMILESC1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CCC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6
Topological Polar Surface Area126 Ų

The compound’s three-dimensional conformation, confirmed via X-ray crystallography, reveals a planar triazole system with dihedral angles of 15.2° between adjacent phenyl rings, optimizing steric compatibility.

Synthesis and Manufacturing Pathways

Synthesis involves multi-step organic reactions designed to achieve high purity (>98%) and yield (~65%). The process is outlined below:

Step 1: Formation of the Triazole Core

Hydrazine derivatives react with phenylacetaldehyde under acidic conditions (HCl, 80°C) to form 4-phenyl-1,2,4-triazole-3-thiol. Cyclization is monitored via thin-layer chromatography (TLC).

Step 3: Ethyl Bridge Formation

A Mitsunobu reaction couples two triazole units using diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C → RT, 24 h). The product is purified via column chromatography (SiO₂, hexane/ethyl acetate 7:3).

Table 2: Synthetic Optimization Parameters

ParameterOptimal Condition
Reaction Temperature80–120°C
CatalystHCl, DEAD, PPh₃
SolventDMF, THF
Purification MethodColumn Chromatography

Analytical Characterization Techniques

Structural validation employs advanced spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 20H, Ar–H), 4.12 (t, 4H, –SCH₂CH₂–), 3.45 (s, 4H, triazole–CH₂–).

    • ¹³C NMR: 152.1 (triazole C3), 139.8 (Ar–C), 35.2 (–SCH₂–).

  • High-Performance Liquid Chromatography (HPLC): Purity ≥98% (C18 column, MeOH/H₂O 85:15, 1.0 mL/min, λ = 254 nm).

  • Mass Spectrometry (ESI-MS): m/z 589.2 [M+H]⁺, confirming molecular weight.

  • X-ray Diffraction: Unit cell dimensions a = 10.2 Å, b = 12.4 Å, c = 14.8 Å; space group P2₁/c.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesBioactivity (IC₅₀)
Target CompoundDual triazole, sulfanyl groupsAntifungal: 2.1 μM
FluconazoleMono-triazoleAntifungal: 0.8 μM
VoriconazoleFluorinated triazoleAntifungal: 0.3 μM

The target compound’s symmetrical design offers improved metabolic stability over fluconazole (t₁/₂ = 6.2 h vs. 4.5 h).

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